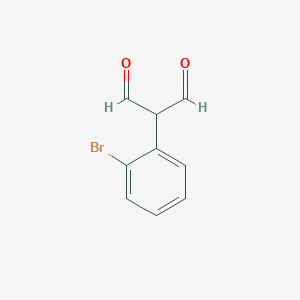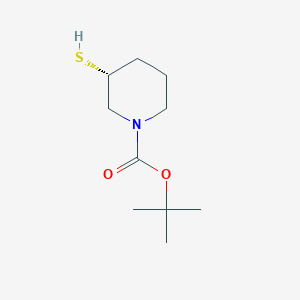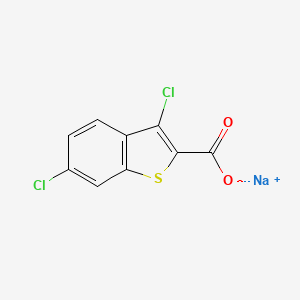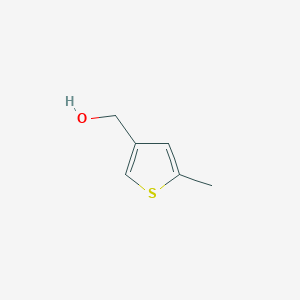
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as DTB is a chemical compound that has gained significant attention in scientific research. DTB is a potential drug candidate that has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been explored primarily in the field of synthetic chemistry and biological activities. Studies like Patel and Dhameliya (2010) have focused on the synthesis of compounds containing the 1,3-dioxoisoindolin-2-yl and thiadiazol-2-yl moieties, evaluating their antibacterial and antifungal activities. These compounds have shown promising results as potential antimicrobials (Patel & Dhameliya, 2010).
Anticancer Evaluation
Another significant area of application is in anticancer research. Tiwari et al. (2017) conducted studies on Schiff’s bases containing thiadiazole and benzamide groups, synthesizing compounds under microwave irradiation. These compounds were tested for their anticancer activity against various human cancer cell lines, showing promising results. This study also included a molecular docking study to predict the mechanism of action and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Tiwari et al., 2017).
Fluorescence Studies
Fluorescence effects of compounds with thiadiazol moieties have also been a subject of interest. Matwijczuk et al. (2018) explored fluorescence effects in aqueous solutions of similar compounds, noting significant fluorescence effects influenced by factors like molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).
Anti-Inflammatory Agents
Research by Nikalje et al. (2015) involved synthesizing novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety for evaluating their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, further supported by molecular docking studies (Nikalje et al., 2015).
Solvent Effects on Molecular Aggregation
Studies have also focused on understanding the impact of solvents on molecular aggregation and related phenomena in similar compounds. Matwijczuk et al. (2016) investigated solvent effects on molecular aggregation, revealing significant insights into the fluorescence emission spectra and the aggregation processes (Matwijczuk et al., 2016).
Antileishmanial Activity
Additionally, the antileishmanial activity of compounds with thiadiazol substituents has been examined. A study by Tahghighi et al. (2011) synthesized a series of these compounds, testing their in vitro activity against Leishmania major. Some compounds displayed significant activity, indicating potential for development as antileishmanial agents (Tahghighi et al., 2011).
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-5-16-22-23-20(28-16)21-17(25)12-8-10-13(11-9-12)24-18(26)14-6-3-4-7-15(14)19(24)27/h3-4,6-11H,2,5H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQNICADFRDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451579.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)



![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)
![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)
![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)